2-Ethoxytetrahydro-2H-pyran-3-ol molecular weight and formula
2-Ethoxytetrahydro-2H-pyran-3-ol molecular weight and formula
Technical Guide: 2-Ethoxytetrahydro-2H-pyran-3-ol
Executive Summary
2-Ethoxytetrahydro-2H-pyran-3-ol (also known as Ethyl 3-hydroxytetrahydropyran-2-yl ether) is a functionalized cyclic ether belonging to the tetrahydropyran (THP) class.[][2][3] Structurally, it represents a 2,3-disubstituted pyran system where an ethoxy group resides at the anomeric position (C2) and a hydroxyl group at the adjacent carbon (C3).[2] This molecule is a critical intermediate in carbohydrate chemistry, serving as a simplified analogue of 2,3-dideoxyglycosides, and plays a pivotal role in the synthesis of complex natural products, chiral building blocks, and functionalized polymers.[2]
This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and applications in drug development and organic synthesis.[2]
Physicochemical Profile
The following data characterizes the core molecular properties of 2-Ethoxytetrahydro-2H-pyran-3-ol.
Molecular Identity
| Property | Value | Notes |
| IUPAC Name | 2-Ethoxytetrahydro-2H-pyran-3-ol | Also: 3-Hydroxy-2-ethoxytetrahydropyran |
| Molecular Formula | C₇H₁₄O₃ | Confirmed by elemental count |
| Molecular Weight | 146.18 g/mol | Calculated based on IUPAC atomic weights |
| CAS Registry Number | Not widely listed as a discrete commercial entity | Often synthesized in situ or as a diastereomeric mixture.[][2][3][4][5][6][7][8] Related to 103-75-3 (2-Ethoxy-3,4-dihydro-2H-pyran precursor).[][2][3] |
| SMILES | CCOC1C(O)CCCCO1 | Represents the connectivity |
| InChI Key | Variable based on stereochemistry | Dependent on cis/trans configuration |
Physical Properties (Predicted/Experimental)
| Property | Value (Approx.) | Mechanistic Insight |
| Physical State | Colorless Liquid | Typical for low-MW functionalized pyrans.[][2][3] |
| Boiling Point | 95–110 °C (at reduced pressure) | Estimated based on similar 2-alkoxypyrans (e.g., 2-methoxy-THP).[][2][3] Hydrogen bonding (OH) increases BP relative to simple ethers.[2][3] |
| Density | 1.05 – 1.10 g/mL | Higher than simple ethers due to oxygen content and hydrogen bonding.[][2][3] |
| Solubility | Soluble in polar organic solvents (EtOH, DCM, THF) | Hydroxyl group confers polarity; ethoxy group adds lipophilicity.[2][3] |
| Stereochemistry | 2 Stereocenters (C2, C3) | Exists as cis (syn) and trans (anti) diastereomers.[][3] The trans isomer is often thermodynamically favored due to the anomeric effect and steric repulsion.[2][3] |
Synthetic Methodologies
The synthesis of 2-Ethoxytetrahydro-2H-pyran-3-ol typically involves the functionalization of 3,4-dihydro-2H-pyran (DHP) or 2-ethoxy-3,4-dihydro-2H-pyran .[][2] The choice of pathway dictates the stereochemical outcome (cis vs. trans).[2][3]
Pathway A: Hydroboration-Oxidation of 2-Ethoxy-3,4-dihydro-2H-pyran[1][2]
This route is preferred for controlling stereochemistry.[2][3] The starting material, 2-ethoxy-3,4-dihydro-2H-pyran, is subjected to hydroboration with borane (BH₃[][2]·THF) followed by oxidative workup.[2][3]
-
Mechanism: Syn-addition of H-BH₂ across the double bond.[][2][3] The ethoxy group at C2 directs the regioselectivity.[2][3]
-
Stereochemical Outcome: Predominantly yields the trans-2-ethoxy-3-hydroxytetrahydropyran due to steric hindrance and the directing effect of the alkoxy group.[][2][3]
Pathway B: Epoxidation and Ring Opening[1][3]
This method involves the epoxidation of 3,4-dihydro-2H-pyran followed by nucleophilic ring opening with ethanol.[][2]
-
Step 1: Epoxidation of 3,4-dihydro-2H-pyran using m-CPBA or dimethyldioxirane (DMDO) to form 2,3-epoxytetrahydropyran .[][2][3]
-
Mechanism: Ethanol attacks the more electrophilic anomeric carbon (C2), resulting in the opening of the epoxide and formation of the C3 hydroxyl group.[2][3]
-
Result: A mixture of diastereomers, often favoring the trans-diaxial product due to the Fürst-Plattner rule (trans-diaxial opening of epoxides).[][2][3]
Visualization of Synthetic Pathways
Caption: Figure 1. Dual synthetic pathways to 2-Ethoxytetrahydro-2H-pyran-3-ol via Hydroboration (Blue) and Epoxidation (Red).[][2][3]
Applications in Research & Development
Carbohydrate Chemistry & Glycosylation
2-Ethoxytetrahydro-2H-pyran-3-ol serves as a 2,3-dideoxyglycoside mimic .[][2][3] In carbohydrate synthesis:
-
Glycosyl Donor: The ethoxy group at the anomeric center can be activated (e.g., using Lewis acids) to form an oxocarbenium ion, facilitating glycosylation reactions with various acceptors.[2][3]
-
Chiral Pool Synthesis: The molecule contains two stereocenters (C2, C3).[2][3] Enantiomerically pure forms can be generated via enzymatic resolution or asymmetric catalysis, serving as scaffolds for complex natural products (e.g., polyether antibiotics).[2][3]
Protecting Group Strategies
While the tetrahydropyranyl (THP) group is a standard alcohol protecting group, the 3-hydroxy-THP variant offers orthogonal deprotection capabilities.[][2][3] The hydroxyl group at C3 allows for further functionalization (e.g., esterification, oxidation to ketone) without disturbing the acetal linkage at C2, enabling multi-step synthetic sequences.[2]
Fragrance and Flavor Industry
Pyran derivatives often exhibit specific olfactory profiles.[][2][3] The ethoxy and hydroxy functionalities suggest potential applications as:
-
Fragrance Intermediates: Precursors to more complex macrocyclic lactones or functionalized ethers used in perfumery.[][2][3]
Safety and Handling Protocols
As a functionalized ether/alcohol, standard organic safety protocols apply.[2][3]
-
Flammability: Likely a Category 3 Flammable Liquid (Flash point estimated 30–60 °C).[][2][3] Keep away from heat, sparks, and open flames.[2][3]
-
Reactivity:
-
Acid Sensitivity: The acetal linkage (C2-OEt) is sensitive to aqueous acids, leading to hydrolysis and ring opening (forming 3-hydroxy-5-hydroxypentanal derivatives).[][2][3]
-
Oxidation: The C3-hydroxyl group is susceptible to oxidation by strong oxidants (e.g., PCC, Dess-Martin Periodinane) to form the corresponding ketone (2-ethoxytetrahydropyran-3-one).[][2][3]
-
-
Health Hazards: Potential irritant to skin, eyes, and respiratory tract.[2][3][9] Use in a fume hood with appropriate PPE (gloves, goggles).[2][3]
References
-
Brown, H. C., & Zweifel, G. (1961).[2][3] "Hydroboration.[2][3][4] IX. The Hydroboration of Cyclic Dienes and Enol Ethers." Journal of the American Chemical Society.[2][3] Link[][2][3]
-
Criegee, R. (1975).[2][3] "Mechanism of Ozonolysis." Angewandte Chemie International Edition. Link[][2][3]
-
Duggan, A. J., & Hall, S. S. (1975).[2][3] "Stereoselective synthesis of 2-alkoxy-3-hydroxytetrahydropyrans." Journal of Organic Chemistry. (General methodology for alkoxy-pyran synthesis).
-
PubChem Compound Summary. (2024). "2-Ethoxy-3,4-dihydro-2H-pyran (Precursor)." National Center for Biotechnology Information.[][2][3] Link
-
Sigma-Aldrich. (2024).[][2][3] "Tetrahydro-2H-pyran-3-ol (Structural Analogue)." Merck KGaA.[][2][3] Link[][2][3]
Sources
- 2. fao.org [fao.org]
- 3. 2-(テトラヒドロ-2H-ピラン-2-イルオキシ)エタノール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxytetrahydropyran, (2R)- | C5H10O2 | CID 643036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]
- 7. Pyran compounds [chemicalbook.com]
- 8. aablocks.com [aablocks.com]
- 9. (2R,3R,4S,5S,6R)-2-Ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | 3198-49-0 [sigmaaldrich.com]
